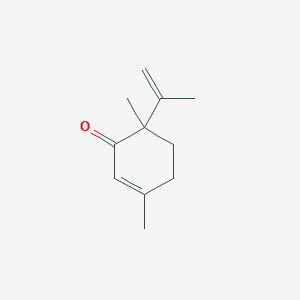
3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with methyl and isopropenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one can be achieved through several methods. One common route involves the α-bromination of cyclohexanone followed by treatment with a base . Another method includes the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions that are optimized for yield and purity. These methods often use catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aristolochene: A similar compound with a cyclohexene ring and isopropenyl group.
Curzerenone: Another related compound with a similar structure and functional groups.
Uniqueness
3,6-Dimethyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
62770-94-9 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
3,6-dimethyl-6-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-8(2)11(4)6-5-9(3)7-10(11)12/h7H,1,5-6H2,2-4H3 |
Clé InChI |
OYOXNTUZWWCHEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(CC1)(C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


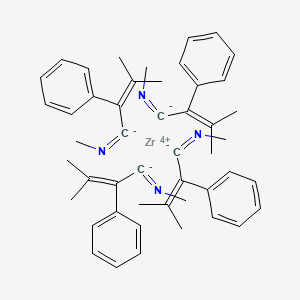
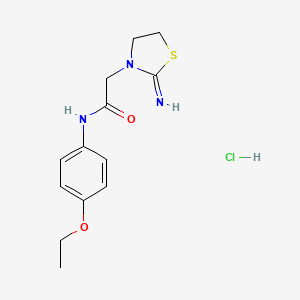
![8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid](/img/structure/B14502924.png)
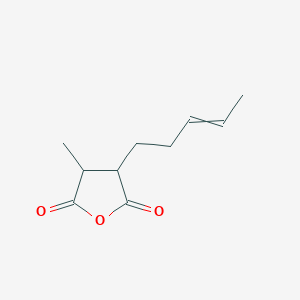

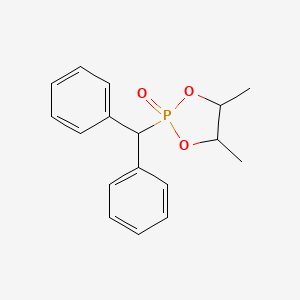
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)
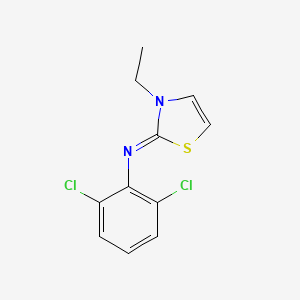


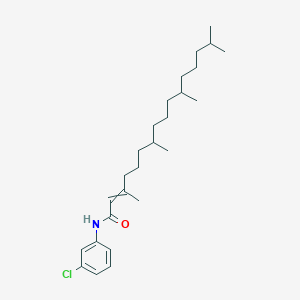
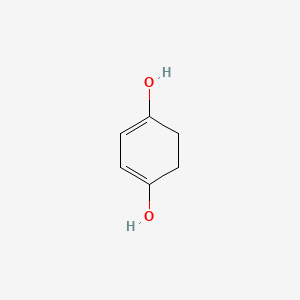
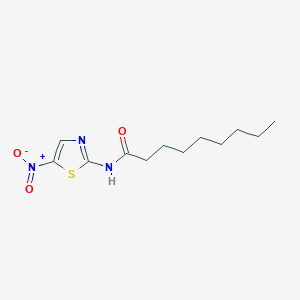
![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)
